Azelastine Impurity D
Description
Chemical Identification and Structural Characterization of Azelastine Impurity D
Systematic Nomenclature and Molecular Formula Analysis
This compound exhibits distinct nomenclature variations depending on the pharmacopeial reference system employed. According to the European Pharmacopoeia standards, this compound is systematically named as 2-[2-(4-Chlorophenyl)acetyl]benzoic acid, while the United States Pharmacopeia designates it as 4-(4-chlorobenzyl)phthalazin-1(2H)-one. The compound is also recognized by several alternative systematic names including 4-[(4-Chlorophenyl)methyl]-1(2H)-phthalazinone and 4-(4-chlorobenzyl)-1(2H)-phthalazinone. These nomenclature variations reflect different structural representation approaches while maintaining chemical identity consistency.
The molecular formula of this compound is established as C15H11ClN2O, corresponding to a molecular weight of 270.71 daltons. This molecular composition indicates the presence of fifteen carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom within the molecular structure. The compound bears the Chemical Abstracts Service registry number 53242-88-9, providing a unique identifier for chemical database referencing and regulatory documentation.
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as ClC1=CC=C(CC2=NNC(C3=C2C=CC=C3)=O)C=C1. This notation clearly delineates the connectivity pattern between the chlorobenzyl moiety and the phthalazinone core structure. The International Chemical Identifier key for this compound is NLXGCQIEVZYDRS-UHFFFAOYSA-N, facilitating standardized chemical information exchange across databases and regulatory systems.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Data Interpretation
The proton nuclear magnetic resonance spectral analysis of this compound provides comprehensive structural confirmation through characteristic chemical shift patterns and coupling constant measurements. The proton nuclear magnetic resonance spectrum reveals distinct signals corresponding to the benzyl methylene protons at 4.28 parts per million, appearing as a singlet representing two protons of the methylene bridge connecting the chlorophenyl ring to the phthalazinone core. The aromatic proton signals exhibit well-resolved patterns, with the chlorophenyl protons appearing as two distinct doublets at 7.21 and 7.27 parts per million, each integrating for two protons with a coupling constant of 8.8 hertz, characteristic of para-disubstituted benzene rings.
The phthalazinone aromatic region demonstrates complex multipicity patterns between 7.75 and 8.47 parts per million. Specifically, the protons at positions 5, 6, and 7 of the phthalazinone ring system appear as a multiplet at 7.75 parts per million integrating for three protons, while the proton at position 8 manifests as a distinctive doublet of doublets at 8.47 parts per million with coupling constants of 7.5 and 2.5 hertz. The amide proton of the phthalazinone moiety appears as a broad singlet at 11.74 parts per million, confirming the lactam tautomeric form.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural verification through characteristic carbon chemical shifts. The methylene carbon connecting the two aromatic systems resonates at 38.2 parts per million, while the carbonyl carbon of the phthalazinone ring appears at 160.6 parts per million. The aromatic carbon signals span from 125.2 to 146.0 parts per million, with the chlorine-substituted carbon appearing at 132.7 parts per million and the quaternary carbon at position 4 of the phthalazinone ring resonating at 146.0 parts per million.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound employs electrospray ionization techniques to generate molecular ion peaks and characteristic fragment patterns for structural confirmation. The molecular ion peak appears at mass-to-charge ratio 271.0560 corresponding to the protonated molecular ion [M+H]+, which closely matches the theoretical molecular weight calculation. This molecular ion peak serves as the primary confirmation of molecular formula accuracy and provides the base peak for subsequent fragmentation analysis.
The fragmentation pattern of this compound follows predictable pathways based on the structural weak points within the molecule. The primary fragmentation occurs through alpha-cleavage adjacent to the carbonyl group, resulting in the loss of the chlorobenzyl moiety and formation of characteristic fragment ions. The chlorobenzyl fragment generates a distinctive isotope pattern due to the presence of chlorine, exhibiting peaks separated by two mass units reflecting the chlorine-35 and chlorine-37 isotopic distribution.
Secondary fragmentation processes involve the phthalazinone ring system, which undergoes characteristic rearrangements and neutral losses. The phthalazinone core demonstrates stability under mass spectrometric conditions, often serving as a diagnostic fragment for compound identification. The fragmentation pathways also include the loss of carbon monoxide from the lactam functionality, generating fragment ions that are diagnostic for the phthalazinone structural class.
Infrared Absorption Profile Analysis
Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that confirm the presence of specific functional groups and provide insights into molecular conformation and intermolecular interactions. The infrared spectrum exhibits a strong absorption band at 3159 wavenumbers corresponding to the nitrogen-hydrogen stretching vibration of the phthalazinone lactam group. This absorption confirms the presence of the secondary amide functionality and indicates hydrogen bonding interactions within the solid-state structure.
The carbonyl stretching vibration appears as a prominent absorption at 1664 wavenumbers, characteristic of the lactam carbonyl group within the phthalazinone ring system. This frequency is consistent with the cyclic amide functionality and demonstrates the expected red-shift compared to open-chain amides due to ring strain effects. Additional absorption bands at 1609 and 1488 wavenumbers correspond to aromatic carbon-carbon stretching vibrations of both the phthalazinone and chlorophenyl ring systems.
The aromatic carbon-hydrogen stretching vibrations manifest in the region around 2902 wavenumbers, while the characteristic aromatic carbon-hydrogen out-of-plane bending vibrations appear at 815, 798, and 684 wavenumbers. The carbon-chlorine stretching vibration, though typically weak in infrared spectroscopy, contributes to the fingerprint region complexity. The carbon-nitrogen stretching vibrations of the phthalazinone ring system appear at 1258 wavenumbers, providing additional structural confirmation.
Crystallographic Properties and Solid-State Behavior
The crystallographic properties of this compound demonstrate characteristic solid-state behavior that influences its physical properties and analytical handling requirements. The compound exhibits a melting point range of 206-207 degrees Celsius when crystallized from ethanol, indicating good thermal stability and crystalline organization. This melting point range is consistent with the molecular weight and intermolecular hydrogen bonding patterns expected for this structural class.
The predicted density of this compound is calculated as 1.32 ± 0.1 grams per cubic centimeter, reflecting the molecular packing efficiency and the presence of the chlorine substituent. This density value is typical for organic compounds containing halogen substituents and aromatic ring systems. The solid-state form is described as an off-white to white solid, indicating minimal chromophoric character and good photostability under normal storage conditions.
Solubility characteristics demonstrate that this compound exhibits limited solubility in common organic solvents, with slight solubility reported in chloroform, dimethyl sulfoxide, and methanol. The compound shows enhanced solubility in methanol compared to other solvents, making this solvent suitable for analytical sample preparation and chromatographic mobile phase components. The predicted acid dissociation constant value of 12.08 ± 0.40 indicates that the compound behaves as a weak acid under physiological conditions, with the phthalazinone nitrogen serving as the ionizable center.
Properties
CAS No. |
53242-89-9 |
|---|---|
Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.72 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Scientific Research Applications
Analytical Applications
Azelastine Impurity D is primarily studied in the context of analytical methods for determining azelastine and its impurities in pharmaceutical formulations. Various techniques have been developed to quantify this impurity, ensuring the safety and efficacy of azelastine-containing products.
Chromatographic Techniques
- High-Performance Liquid Chromatography (HPLC) : This method is widely utilized for the simultaneous determination of azelastine and its impurities, including this compound. HPLC has shown high sensitivity and specificity, allowing for effective separation and quantification in complex matrices such as human plasma and nasal spray formulations .
- Capillary Electrophoresis (CE) : CE has been employed to analyze azelastine alongside its genotoxic impurities. The method utilizes fused silica capillaries and phosphate buffer for effective separation, demonstrating its utility in pharmaceutical quality control .
- Thin Layer Chromatography (TLC) : TLC methods have been developed to assess azelastine in the presence of its alkaline degradants. This technique offers a cost-effective alternative for routine analysis in laboratories .
Spectroscopic Methods
- Spectrophotometry : Various spectroscopic techniques, including UV-Vis spectrophotometry, have been applied to determine azelastine concentrations in different biological fluids. These methods are crucial for pharmacokinetic studies and therapeutic monitoring .
Pharmacological Applications
Azelastine itself is an antihistamine used primarily for treating allergic rhinitis and other allergic conditions. The implications of this compound are significant in understanding the pharmacological profile of azelastine.
Efficacy Studies
Clinical trials have demonstrated the effectiveness of azelastine nasal spray in treating vasomotor rhinitis, with findings indicating a significant reduction in symptoms compared to placebo . The presence of impurities like this compound can potentially affect the drug's efficacy and safety profile.
Antiviral Properties
Recent studies suggest that azelastine may exhibit antiviral activity against SARS-CoV-2, highlighting its potential role beyond allergy treatment. The implications of impurities on this antiviral efficacy are an area of ongoing research, particularly regarding how they might influence drug interactions or side effects .
Quality Control in Pharmaceutical Formulations
A study focused on the development of eco-friendly chromatographic methods for separating azelastine from related impurities, including this compound, illustrates the importance of maintaining high-quality standards in pharmaceutical products . The research emphasizes the need for robust analytical methods to ensure patient safety.
Clinical Trials Assessing Safety and Efficacy
Clinical trials assessing the safety profile of azelastine have reported adverse effects associated with its use, such as bitter taste. Understanding the role of impurities like this compound can help refine formulations to minimize side effects while maximizing therapeutic benefits .
Data Tables
| Analytical Method | Application | Key Findings |
|---|---|---|
| High-Performance Liquid Chromatography | Quantification of azelastine and impurities | High sensitivity; effective for complex matrices |
| Capillary Electrophoresis | Analysis of genotoxic impurities | Effective separation using phosphate buffer |
| Thin Layer Chromatography | Routine analysis in laboratories | Cost-effective; suitable for quality control |
| Spectrophotometry | Determining concentrations in biological fluids | Crucial for pharmacokinetic studies |
Comparison with Similar Compounds
Table 1: Comparative Analytical and Regulatory Data for Azelastine Impurities
Origin and Stability Implications
- Impurity D : Likely arises during synthesis or storage, as Daicel Pharma emphasizes its formation via degradation or incomplete purification .
- Impurity E : Synthesized as a by-product during azelastine production, with structural similarity to benzalphthalide derivatives .
- Impurity B : May originate from starting material impurities or intermediate reactions .
Analytical Challenges
The high resolution (Rs = 17.14) between azelastine and Impurity D ensures reliable quantification, whereas Impurity B’s lower Rs (9.0) necessitates stringent method validation to avoid co-elution . Advanced techniques like HILIC and LC-MS/MS are critical for distinguishing these impurities, given their overlapping polarities and structural complexities .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Azelastine Impurity D in active pharmaceutical ingredients (APIs)?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for structural confirmation. Quantification should follow ICH Q2(R2) guidelines by spiking the API with synthesized Impurity D at varying concentrations (e.g., 0.1–2.0% w/w) and validating linearity, accuracy, and precision. Include system suitability tests (e.g., resolution between analyte peaks ≥2.0) and forced degradation studies to assess specificity .
Q. How can synthetic pathways for this compound be designed to align with known process-related impurities?
- Methodological Answer : Retro-synthetic analysis of the parent drug’s manufacturing process is critical. Hypothesize impurities based on reaction intermediates (e.g., incomplete methylation or dehalogenation byproducts) and validate via NMR and high-resolution MS. For example, if Azelastine involves a Grignard reaction step, synthesize Impurity D by introducing controlled side reactions (e.g., hydrolysis under acidic conditions) and characterize using spectral data .
Q. What regulatory frameworks govern the reporting thresholds for this compound in preclinical studies?
- Methodological Answer : Adhere to ICH Q3A guidelines, which stipulate identification thresholds (e.g., ≥0.1% for daily doses ≤2 g/day) and qualification thresholds (≥0.15%). Include batch-to-batch variability analysis (minimum three batches) and cross-reference USP <232>/<233> for elemental impurities if applicable. Document all data in alignment with FDA submissions .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity profiling data between orthogonal analytical techniques (e.g., LC-MS vs. GC-MS)?
- Methodological Answer : Perform comparative validation by analyzing identical samples using both techniques. For discrepancies, investigate ionization efficiency (e.g., matrix effects in LC-MS) or thermal degradation in GC-MS. Use statistical tools (e.g., Bland-Altman plots) to assess bias and recalibrate methods. Cross-validate with nuclear magnetic resonance (NMR) for definitive structural confirmation .
Q. What experimental designs are optimal for studying the stability of this compound under accelerated storage conditions?
- Methodological Answer : Conduct stress testing per ICH Q1A(R2) guidelines: expose Impurity D to heat (40–60°C), humidity (75% RH), and light (1.2 million lux-hours). Monitor degradation using kinetic modeling (e.g., Arrhenius equation for temperature-dependent decay) and identify degradation products via LC-HRMS. Include control samples spiked with antioxidants (e.g., BHT) to assess stabilization effects .
Q. How can computational chemistry be integrated into impurity risk assessment for this compound?
- Methodological Answer : Employ density functional theory (DFT) to predict reactivity and degradation pathways. Use software like Gaussian or Schrödinger Suite to simulate hydrolysis/oxidation mechanisms. Validate predictions with experimental data (e.g., correlation between calculated activation energies and observed degradation rates). Incorporate these models into Quality by Design (QbD) frameworks for process optimization .
Q. What strategies mitigate false positives/negatives in impurity detection during method transfer between laboratories?
- Methodological Answer : Standardize protocols using a centralized reference material (CRM) for Impurity D. Perform inter-laboratory studies (e.g., Youden’s ruggedness test) to evaluate method robustness. Include "blind" spiked samples and use analysis of variance (ANOVA) to identify operator- or instrument-specific variability. Update validation protocols to address gaps identified in transfer reports .
Data Integrity and Reproducibility
Q. How should researchers document impurity profiles to ensure reproducibility in peer-reviewed studies?
- Methodological Answer : Provide raw chromatograms, spectral data (NMR, MS), and instrument parameters (e.g., column type, gradient program) in supplementary materials. For novel impurities, deposit structural data in public repositories (e.g., PubChem). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite all software/tools used for data analysis .
Q. What frameworks support ethical reporting of contradictory impurity data in regulatory submissions?
- Methodological Answer : Use the ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) to maintain data trails. Disclose contradictions in the "Limitations" section of manuscripts, with a root-cause analysis (e.g., sampling heterogeneity). Pre-register studies on platforms like Open Science Framework to enhance transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
